6-Methoxy-3-methyl-1h-indole-2-carboxylic acid
Overview
Description
6-Methoxy-3-methyl-1h-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
6-Methoxy-3-methyl-1h-indole-2-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are prevalent in various bioactive compounds and have been found to play a significant role in cell biology . They are used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
6-Methoxy-3-methyl-1h-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase and toluene dioxygenase . These interactions highlight its potential in biochemical applications and its importance in enzymatic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For example, indole derivatives have been shown to inhibit HIV-1 and HIV-2 replication in acutely infected cells . These interactions at the molecular level are crucial for understanding the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by gut bacteria and liver enzymes, leading to the production of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . These localization patterns are crucial for understanding the compound’s mode of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through electrophilic substitution reactions using methanol and a suitable catalyst.
Methylation: The methyl group at the 3rd position is introduced via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Oxidation: Formation of 6-methoxy-3-methyl-1h-indole-2-carboxaldehyde.
Reduction: Formation of 6-methoxy-3-methyl-1h-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-3-methyl-1h-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 6-Methoxy-1-methyl-1h-indole-2-carboxylic acid
- 6-Methoxy-3-methyl-1h-indole-2-carboxaldehyde
- 6-Methoxy-3-methyl-1h-indole-2-methanol
Comparison:
- Uniqueness: The presence of both methoxy and methyl groups along with the carboxylic acid group makes 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid unique in its reactivity and biological activity.
- Reactivity: The specific positioning of these groups influences the compound’s reactivity in chemical reactions, making it distinct from other indole derivatives.
- Biological Activity: Its unique structure may confer specific biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-4-3-7(15-2)5-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRKJWZFDHHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2473-98-5 | |
Record name | 6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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